3-(Benzyloxy)pyrrolidine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of 3-(Benzyloxy)pyrrolidine derivatives has been explored in various contexts. For instance, a series of 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives were synthesized as potential herbicides, with some showing excellent herbicidal activities . Another study reported the synthesis of a penta-substituted pyrrole derivative, which was achieved through a one-pot four-component coupling reaction . Additionally, a key synthetic intermediate for the preparation of octahydro-1H-benzo[f]pyrrolo[3,2,1-ij]quinolines was synthesized using chiral auxiliary trans-2,5-bis(methoxymethoxymethyl)pyrrolidine .
Molecular Structure Analysis
Structural characterization of related compounds has been performed using various spectroscopic techniques. For example, the structure of a new pyrrole derivative was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . Similarly, the structure of 2-amino-3-benzyloxy pyridinium perchlorate was determined by single-crystal X-ray diffraction, revealing a centrosymmetric monoclinic system . The molecular structure of a novel pyrrolidene dione derivative was also confirmed by X-ray crystal structure determination .
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives has been investigated in various chemical reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents led to the formation of different fused pyridine systems . Chromones with electron-withdrawing substituents underwent [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives have been characterized through various studies. The vibrational studies and electrical properties of 2-amino-3-benzyloxy pyridinium perchlorate were investigated using infrared and Raman spectroscopy, as well as thermogravimetric analysis and impedance analysis . The corrosion inhibition of a pyrrole derivative on steel surfaces was studied electrochemically, demonstrating the compound's potential as a corrosion inhibitor .
Scientific Research Applications
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Pyrrolidine Alkaloids in Antimicrobial Therapies
- Application : Pyrrolidine derivatives have been found to exhibit antimicrobial activities . In a study, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity in Enterococcus faecalis-infected mice .
- Results : Some of the synthesized compounds are effective against a number of S. aureus isolates .
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Pyrrolidine Derivatives in Drug Discovery
- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
- Methods : The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety And Hazards
When handling this compound, it is advised to wash face, hands, and any exposed skin thoroughly. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces .
Future Directions
properties
IUPAC Name |
3-phenylmethoxypyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPRPABXTKKPPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)pyrrolidine hydrochloride |
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